molecular formula C11H14N4O4 B084304 1-Deaza-adenosine CAS No. 14432-09-8

1-Deaza-adenosine

Cat. No. B084304
CAS RN: 14432-09-8
M. Wt: 266.25 g/mol
InChI Key: NVUDDRWKCUAERS-PNHWDRBUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Deaza-adenosine is a structural analogue of adenosine in which the nitrogen atom at position 1 of the purine ring is replaced by carbon. This substitution leads to unique properties and interactions with biological systems compared to adenosine. It has been utilized in various studies to understand the role and function of adenosine in biological processes, especially focusing on its impact on enzymatic activities and molecular interactions.

Synthesis Analysis

The synthesis of 1-Deaza-adenosine and its analogues involves complex organic reactions. For instance, derivatives like 7-Deaza-8-bromo cyclic adenosine are synthesized from 7-deazaadenosine through specific bromination and cyclization steps, highlighting the chemical versatility of deaza analogues in synthesis and their potential biological applications (Bailey et al., 1997).

Molecular Structure Analysis

The molecular structure of 1-Deaza-adenosine differs significantly from adenosine due to the absence of a nitrogen atom at the 1 position. This change affects the molecule's hydrogen bonding capability and molecular geometry, influencing its interaction with enzymes and receptors. For example, the structure of adenosine deaminase bound with 1-deazaadenosine provides insights into the enzyme's specificity and catalytic mechanism (Wilson & Quiocho, 1993).

Chemical Reactions and Properties

1-Deaza-adenosine participates in biochemical reactions differently from adenosine due to its altered electronic and steric properties. It acts as an inhibitor or substrate in various enzymatic reactions, affecting processes like adenosine deamination and polyamine biosynthesis. For example, its inhibitory effects on adenosine deaminase highlight its potential in modulating enzymatic functions (Antonini et al., 1984).

Physical Properties Analysis

The physical properties of 1-Deaza-adenosine, such as solubility, melting point, and stability, differ from those of adenosine due to the structural changes. These properties are crucial for its biological activity and pharmacological applications. The compound’s stability against hydrolytic enzymes and its binding interactions can be significantly influenced by the deaza modification.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity of 1-Deaza-adenosine, are defined by its altered purine ring. These changes impact the compound's role as a biochemical tool, influencing nucleotide metabolism and interfering with nucleic acid synthesis and function, as seen in its interactions with viral replication mechanisms and enzyme inhibition (Wu et al., 2010).

Scientific Research Applications

Cardiovascular Diseases

  • Scientific Field : Medical Biochemistry
  • Application Summary : 1-Deaza-adenosine and its 2′deoxy- derivative are potent inhibitors of Adenosine Deaminase (ADA), an enzyme that converts adenosine to inosine . This is particularly important in the cardiovascular system, where adenosine protects against endothelial dysfunction, vascular inflammation, or thrombosis .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 1-Deaza-adenosine as an inhibitor of ADA .
  • Results/Outcomes : Alteration in ADA activity was demonstrated in many cardiovascular pathologies such as atherosclerosis, myocardial ischemia-reperfusion injury, hypertension, thrombosis, or diabetes . Modulation of ADA activity could be an important therapeutic target .

Universal Base Applications

  • Scientific Field : Synthetic Biology
  • Application Summary : The novel base 8-aza-7-deazaadenine (pyrazolo [3,4-d]pyrimidin- 4-amine) N8 - (2′deoxyribonucleoside), a deoxyadenosine analog (UB), pairs with each of the natural DNA bases with little sequence preference .
  • Methods of Application : The UB is incorporated into a DNA duplex environment with little perturbation to the duplex structure .
  • Results/Outcomes : The UB participates in base stacking with little to no perturbation of the local structure yet forms an unusual base pair that samples multiple conformations .

Antitumor Activity

  • Scientific Field : Oncology
  • Application Summary : 1-Deazaadenosine and its analogues are known to act as adenosine receptor agonists and exhibit strong antitumor activity in mouse leukemia cells .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 1-Deazaadenosine as an adenosine receptor agonist .
  • Results/Outcomes : The specific results or outcomes are not detailed in the source .

Inflammation and Atherosclerosis

  • Scientific Field : Immunology
  • Application Summary : Adenosine Deaminase (ADA) is an enzyme that converts adenosine to inosine . ADA activity is essential in terminating adenosine signaling, which is important in the immune system where adenosine has anti-inflammatory effects . 1-Deaza-adenosine is a potent inhibitor of ADA .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 1-Deaza-adenosine as an inhibitor of ADA .
  • Results/Outcomes : Alteration in ADA activity was demonstrated in many pathologies such as atherosclerosis, myocardial ischemia-reperfusion injury, hypertension, thrombosis, or diabetes . Modulation of ADA activity could be an important therapeutic target .

Myocardial Infarction

  • Scientific Field : Cardiology
  • Application Summary : ADA activity is altered in many cardiovascular pathologies such as myocardial ischemia-reperfusion injury . 1-Deaza-adenosine, as an inhibitor of ADA, could potentially be used in the treatment of these conditions .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 1-Deaza-adenosine as an inhibitor of ADA .
  • Results/Outcomes : Modulation of ADA activity could be an important therapeutic target .

Thrombosis and Hypertension

  • Scientific Field : Hematology and Nephrology
  • Application Summary : ADA activity is altered in many cardiovascular pathologies such as thrombosis and hypertension . 1-Deaza-adenosine, as an inhibitor of ADA, could potentially be used in the treatment of these conditions .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 1-Deaza-adenosine as an inhibitor of ADA .
  • Results/Outcomes : Modulation of ADA activity could be an important therapeutic target .

Inflammation and Atherosclerosis

  • Scientific Field : Immunology
  • Application Summary : Adenosine Deaminase (ADA) is an enzyme that converts adenosine to inosine . ADA activity is essential in terminating adenosine signaling, which is important in the immune system where adenosine has anti-inflammatory effects . 1-Deaza-adenosine is a potent inhibitor of ADA .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 1-Deaza-adenosine as an inhibitor of ADA .
  • Results/Outcomes : Alteration in ADA activity was demonstrated in many pathologies such as atherosclerosis, myocardial ischemia-reperfusion injury, hypertension, thrombosis, or diabetes . Modulation of ADA activity could be an important therapeutic target .

Myocardial Infarction

  • Scientific Field : Cardiology
  • Application Summary : ADA activity is altered in many cardiovascular pathologies such as myocardial ischemia-reperfusion injury . 1-Deaza-adenosine, as an inhibitor of ADA, could potentially be used in the treatment of these conditions .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 1-Deaza-adenosine as an inhibitor of ADA .
  • Results/Outcomes : Modulation of ADA activity could be an important therapeutic target .

Thrombosis and Hypertension

  • Scientific Field : Hematology and Nephrology
  • Application Summary : ADA activity is altered in many cardiovascular pathologies such as thrombosis and hypertension . 1-Deaza-adenosine, as an inhibitor of ADA, could potentially be used in the treatment of these conditions .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 1-Deaza-adenosine as an inhibitor of ADA .
  • Results/Outcomes : Modulation of ADA activity could be an important therapeutic target .

Future Directions

The future directions of 1-Deaza-adenosine research could involve further investigation into its mechanism of action, potential therapeutic uses, and safety profile. It would also be beneficial to explore its synthesis process in more detail .

properties

IUPAC Name

(2R,3R,4S,5R)-2-(7-aminoimidazo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c12-5-1-2-13-10-7(5)14-4-15(10)11-9(18)8(17)6(3-16)19-11/h1-2,4,6,8-9,11,16-18H,3H2,(H2,12,13)/t6-,8-,9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUDDRWKCUAERS-PNHWDRBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1N)N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C2C(=C1N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40932290
Record name 3-Pentofuranosyl-3H-imidazo[4,5-b]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40932290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Deaza-adenosine

CAS RN

14432-09-8
Record name 1-Deazaadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014432098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pentofuranosyl-3H-imidazo[4,5-b]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40932290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Deaza-adenosine
Reactant of Route 2
1-Deaza-adenosine
Reactant of Route 3
1-Deaza-adenosine
Reactant of Route 4
1-Deaza-adenosine
Reactant of Route 5
1-Deaza-adenosine
Reactant of Route 6
1-Deaza-adenosine

Citations

For This Compound
57
Citations
G Cristalli, S Vittori, A Eleuteri, R Volpini… - Journal of medicinal …, 1995 - ACS Publications
… Interestingly, 2',3'-dideoxy-1 -deazaadenosine (41; Ki = 2.5 µ ) is thefirst dideoxy nucleoside reported so far to show ADA inhibitory activity in the micromolar range. …
Number of citations: 64 pubs.acs.org
Y MIZUNO, S KITANO, A NOMURA - Chemical and Pharmaceutical …, 1975 - jstage.jst.go.jp
… 8) Abbreviations: Ado, "Ado, cAMP, cºAMP, A) p, *A)p, pN, Np, and Nº (N: nucleoside) stand for 1-deazaadenosine, 3-deazaadenosine, 1-deazaadenosine 3',5'-cyclic phosphate, 3-…
Number of citations: 4 www.jstage.jst.go.jp
F Seela, H Debelak, H Reuter, G Kastner… - Nucleosides and …, 1998 - Taylor & Francis
… The 2'- and 3'-O-methyl-l-deazaadenosines 2 and 3 were prepared from 1-deazaadenosine (1) by treatment of compound 1 with diazomethane in the presence of SnClZ/methanol …
Number of citations: 12 www.tandfonline.com
SW Schneller, RD Thompson, JG Cory… - Journal of medicinal …, 1984 - ACS Publications
… (3) Selected examples relevant to this study include (a) 1-deazaadenosine (Itoh, T.; Sugawara, T.; Mizuno, Y. Heterocycles 1982, 17, 305-309), (b) 3-deazaadenosine (Chiang, P. K. …
Number of citations: 26 pubs.acs.org
MJ Wanner, PYF Deghati, B Rodenko… - Pure and applied …, 2000 - degruyter.com
… The reactions described in Scheme 2 were also applied to 1-deazapurine nucleosides, leading among others to 2-nitro1-deaza adenosine 14a, whose structure was confirmed by X-ray …
Number of citations: 12 www.degruyter.com
S Gao, W Zhang, SL Barrow, AT Iavarone… - Journal of Biological …, 2022 - ASBMB
… compared the impacts of a substrate analog (1-deaza-adenosine) and a very tight-binding … emerge in the presence of both 1-deaza-adenosine and pentostatin, indicating similar …
Number of citations: 3 www.jbc.org
F Seela, H Debelak, H Reuter, G Kastner… - Tetrahedron, 1999 - Elsevier
… Again, these conformational peculiarities of clAd correspond well with the spatial arrangements of 1-deazaadenosine and its 2'- and TO-methyl derivatives in the solution [ 10,11 ]. It …
Number of citations: 21 www.sciencedirect.com
MJ Lohse, KN Klotz, U Schwabe, G Cristalli… - Naunyn-Schmiedeberg's …, 1988 - Springer
… The investigation of several l-deaza-analogues of adenosine (Cristalli et al. 1988) led us to the conclusion that N 6cyclopentyl- and 2-Cl-substitutions of 1-deaza-adenosine are additive …
Number of citations: 192 link.springer.com
MJ Wanner, JKVFD Künzel, AP IJzerman… - Bioorganic & medicinal …, 2000 - Elsevier
The influence of nitro substituents on the properties of adenosine and 1-deazaadenosine was studied. Combination of a nitro group at the 2-position with several N 6 substituents such …
Number of citations: 36 www.sciencedirect.com
T Kinoshita, T Tada, I Nakanishi - Biochemical and biophysical research …, 2008 - Elsevier
… Structural comparison between the EHNA–ADA complex and the 1-deaza-adenosine–ADA … from that of the complex with substrate mimic such as 1-deaza-adenosine (DAA) (Fig. 4). The …
Number of citations: 31 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.